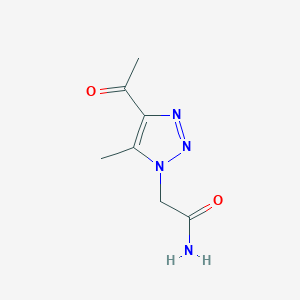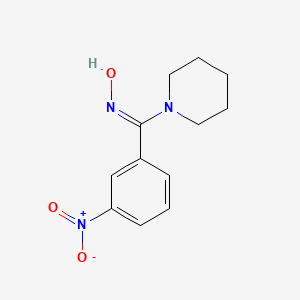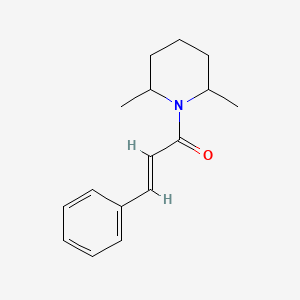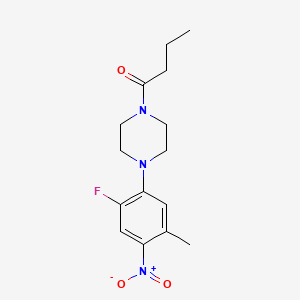
5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide, also known as BNH, is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. BNH belongs to the class of hydrazide derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide is not fully understood. However, it has been suggested that 5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide induces apoptosis in cancer cells by activating the caspase cascade. 5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls. In neurological disorders, 5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide has been proposed to act as an acetylcholinesterase inhibitor, which increases the levels of acetylcholine in the brain and improves cognitive function.
Biochemical and Physiological Effects
5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide has been shown to exhibit a range of biochemical and physiological effects. In cancer cells, 5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide induces apoptosis by activating the caspase cascade, leading to the breakdown of cellular components. 5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls, leading to cell death. In neurological disorders, 5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide has been shown to improve cognitive function by increasing the levels of acetylcholine in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide has several advantages for lab experiments. It is readily available and can be synthesized in large quantities with high purity and yield. 5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide is also stable under a range of conditions, making it suitable for long-term storage. However, 5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide has some limitations for lab experiments. It is highly reactive and can be toxic at high concentrations, requiring careful handling and disposal. Additionally, the mechanism of action of 5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
For research on 5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide include the development of new derivatives, investigation of the mechanism of action, exploration of its antimicrobial activity, and study of its safety and toxicity.
Synthesemethoden
The synthesis of 5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide involves the reaction of 5-bromo-2-hydrazinylpyridine-3-carboxaldehyde with 1-naphthylamine in the presence of acetic acid. The resulting product is purified by recrystallization to obtain 5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide in a high yield. This method has been optimized to produce 5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide with high purity and yield, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. 5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide has also been investigated for its antimicrobial activity against various strains of bacteria and fungi. Additionally, 5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide has been studied for its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
5-bromo-N-[(Z)-naphthalen-1-ylmethylideneamino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O/c18-15-8-14(9-19-11-15)17(22)21-20-10-13-6-3-5-12-4-1-2-7-16(12)13/h1-11H,(H,21,22)/b20-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNDMOZUBYHJTK-JMIUGGIZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N\NC(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N'~3~-[(Z)-1-(1-naphthyl)methylidene]nicotinohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-hydroxy-4-nitrophenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B5910190.png)

![4,8-diacetyl-4H,8H-bis[1,2,5]oxadiazolo[3,4-b:3',4'-e]pyrazine](/img/structure/B5910210.png)








![methyl 5-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5910287.png)
![2-[2-(3-bromophenyl)vinyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B5910293.png)